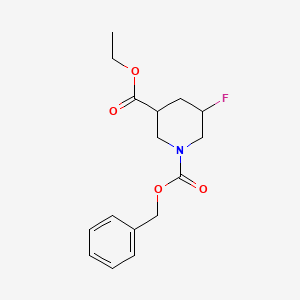

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H20FNO4 and a molecular weight of 309.33 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of benzyl, ethyl, and fluorine substituents on the piperidine ring .

Méthodes De Préparation

The synthesis of 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative, which is then functionalized with benzyl, ethyl, and fluorine groups.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Analyse Des Réactions Chimiques

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate has been investigated for its potential as a drug candidate in several therapeutic areas:

- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains of bacteria. In vitro studies indicate that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antitumor Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, it has demonstrated cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 23.30 mM against different tumor cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the phenyl ring and the piperidine structure can significantly influence biological activity. Electron-donating groups tend to enhance cytotoxicity while maintaining antibacterial efficacy .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. Results indicated significant reductions in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effects on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The study found that treatment with this compound led to increased rates of apoptosis compared to untreated controls, suggesting its potential as an anticancer drug candidate .

Mécanisme D'action

The mechanism of action of 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate: This compound has a tert-butyl group instead of a benzyl group, leading to different chemical and biological properties.

1-Benzyl 3-ethyl 5-chloropiperidine-1,3-dicarboxylate:

Activité Biologique

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a synthetic compound with the molecular formula C16H20FNO4 and a molecular weight of 309.33 g/mol. This compound belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the fluorine atom enhances binding affinity to specific receptors or enzymes, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Properties

Research indicates that piperidine derivatives, including this compound, exhibit a range of pharmacological properties:

- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from similar structures have demonstrated cytotoxic effects in various cancer cell lines, such as FaDu hypopharyngeal tumor cells . The structural features of these compounds are essential for their biological efficacy.

- Cholinesterase Inhibition : Compounds with piperidine moieties have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .

- Antibacterial Activity : There is ongoing research into the antibacterial properties of piperidine derivatives. The development of new antibiotics targeting resistant Gram-positive pathogens is a significant area of interest .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl and ethyl groups; fluorine substitution | Potential anticancer and cholinesterase inhibition |

| 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate | tert-butyl instead of benzyl | Different pharmacological profile due to sterics |

| EF24 (Piperidinone derivative) | Contains a piperidinone moiety | Anticancer activity through NF-kB inhibition |

Anticancer Studies

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, a compound similar to 1-Benzyl 3-ethyl 5-fluoropiperidine was shown to exhibit improved cytotoxicity compared to standard treatments like bleomycin in specific cancer models . This suggests that modifications in the piperidine structure can significantly enhance biological activity.

Neuroprotective Effects

Research on related compounds has indicated potential neuroprotective effects through dual inhibition of cholinesterase enzymes. These findings support the hypothesis that structural variations in piperidines can lead to enhanced therapeutic profiles against neurodegenerative diseases .

Antimicrobial Research

The exploration of piperidine derivatives for antimicrobial applications has gained traction due to rising antibiotic resistance. Compounds exhibiting significant activity against resistant strains could provide new avenues in antibiotic development .

Propriétés

IUPAC Name |

1-O-benzyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-2-21-15(19)13-8-14(17)10-18(9-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSJPXSPSMFHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.